molecular formula C7H13I B2400634 7-Iodohept-1-ene CAS No. 107175-49-5

7-Iodohept-1-ene

Cat. No. B2400634
CAS RN: 107175-49-5
M. Wt: 224.085
InChI Key: FAGSTZYMNCELHI-UHFFFAOYSA-N
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Description

7-Iodohept-1-ene is a chemical compound with the molecular formula C7H13I . It has a molecular weight of 224.08 .


Molecular Structure Analysis

The molecular structure of 7-Iodohept-1-ene consists of a seven-carbon chain (heptane) with a double bond at the first carbon (1-ene) and an iodine atom attached to the seventh carbon .


Physical And Chemical Properties Analysis

7-Iodohept-1-ene has a boiling point of 90-100 °C (under a pressure of 40 Torr) and a predicted density of 1.418±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Pseudo Sugars 7-Deoxy-7-iodohept-1-enitols, closely related to 7-Iodohept-1-ene, are used in the synthesis of pseudo sugars. They undergo intramolecular reactions to form 5-carba analogues of pyranoses. This process involves a radical generation at C-7 and the configuration of the new chiral centre is dependent on the starting material’s orientation and substitution pattern (Redlich, Sudau, Szardenings, & Vollerthun, 1992).

  • Formation of Novel Tetrahydrofurans and Tetrahydropyrans Research shows that the iodocyclisation of certain unsaturated esters, similar in structure to 7-Iodohept-1-ene, results in the formation of novel tetrahydrofurans and tetrahydropyrans. This process is indicative of the compound's potential in creating unique cyclic structures (Macritchie, Peakman, Silcock, & Willis, 1998).

  • Catalysis in Methylation Reactions 1,8-Diazabicyclo[5.4.0]undec-7-ene, which shares structural similarities with 7-Iodohept-1-ene, is used as an effective catalyst in methylation reactions of various organic compounds, demonstrating the potential of similar structures in catalytic processes (Shieh, Dell, & Repic, 2001).

  • Cycloheptenone Annulation Method Compounds structurally related to 7-Iodohept-1-ene are utilized in a cycloheptenone annulation method, showcasing its utility in complex organic synthesis and potentially expanding its applications in synthetic chemistry (Piers, Walker, & Armbrust, 2000).

  • Investigations in Gold Catalysis The investigation of gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex, a compound similar to 7-Iodohept-1-ene, provides insights into gold-catalyzed cycloisomerization processes. This research can lead to a deeper understanding of gold catalysis in organic synthesis (Brooner, Robertson, & Widenhoefer, 2014).

  • DNA-Cleaving Properties and Antitumor Activity Studies on enediynes, which include 7-Iodohept-1-ene derivatives, show potential in DNA-cleaving properties and antitumor activity. This application is crucial in medicinal chemistry and drug development (Nicolaou, Liu, Zeng, & Mccomb, 1992).

  • Pheromone Synthesis The synthesis of long-chain enals, including derivatives of 7-Iodohept-1-ene, is used in the production of insect pheromones, showing its applicability in biochemistry and environmental studies (Jones, Acquadro, & Carmody, 1975).

  • Exploring Properties in Primordial Nucleosynthesis The study of the He3(α,γ)7Be reaction, related to 7-Iodohept-1-ene, has implications in understanding stellar and primordial nucleosynthesis, particularly in the production of primordial lithium. This research is significant in the field of astrophysics and cosmology (Leva et al., 2009).

Safety and Hazards

7-Iodohept-1-ene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

properties

IUPAC Name

7-iodohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGSTZYMNCELHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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